Structural Differentiation from Active β1-Blockers: Absence of Hydroxypropanolamine Side Chain
The target compound is a direct structural analog of the synthetic intermediates 5a and 5b from Angelone et al. 2015, which were inactive as β1-blockers until further derivatized with a hydroxypropanolamine side chain. [1] The active β1-antagonist 7b (1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(tert-butylamino)propyl)oxime) reduced left ventricular developed pressure (LVDP) by approximately 50% at 10 µM in isolated rat heart Langendorff preparations, while the simpler oxime 5a showed no significant effect. [1] The target compound, bearing an O-ethyl rather than a hydroxypropanolamine substituent, is structurally incapable of engaging the critical hydrogen-bonding interactions required for β1-AR antagonism, positioning it as a negative control or scaffold for further functionalization rather than a direct β-blocker substitute.
| Evidence Dimension | Cardiac contractility (LVDP reduction) in isolated rat heart at 10 µM |
|---|---|
| Target Compound Data | Not active (predicted based on absence of hydroxypropanolamine pharmacophore; analogous to compound 5a which showed no effect) |
| Comparator Or Baseline | Compound 7b (1-phenyl hydroxypropanolamine oxime ether) reduced LVDP by ~50% at 10 µM; compound 5a (unsubstituted oxime, analogous to target) showed no effect |
| Quantified Difference | Functional β1-blockade absent vs ~50% LVDP reduction for 7b |
| Conditions | Isolated rat heart Langendorff perfusion model; contractility assessed via left ventricular developed pressure (LVDP) |
Why This Matters
This clarifies the structural requirements for β1-AR activity in the indenopyrazole series, enabling users to select the appropriate compound for either pharmacological testing or control experiments.
- [1] Angelone, T.; et al. Indenopyrazole oxime ethers: synthesis and β1-adrenergic blocking activity. Eur. J. Med. Chem. 2015, 92, 672–681. DOI: 10.1016/j.ejmech.2015.01.037. View Source
